4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a benzamide moiety, which is often found in pharmaceutical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction using appropriate coupling reagents such as EDCI or HATU.
Alkylation and Etherification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to a hydroxyl group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the pyridinylmethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Hydroxyquinazolinones.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. The benzamide moiety can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved would depend on the specific target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and have similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety are often used in pharmaceuticals for their therapeutic properties.
Uniqueness
What sets 4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-3-ylmethyl)benzamide apart is the combination of the quinazolinone core with the benzamide moiety and the unique alkylation pattern
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C26H24N4O3/c1-17(2)16-33-22-10-11-24-23(13-22)26(32)30(18(3)29-24)21-8-6-20(7-9-21)25(31)28-15-19-5-4-12-27-14-19/h4-14H,1,15-16H2,2-3H3,(H,28,31) |
InChI Key |
UKSMUNPHTHUQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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